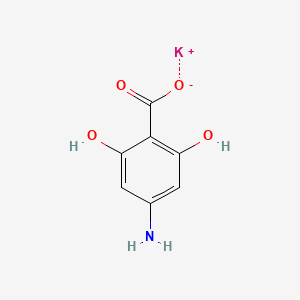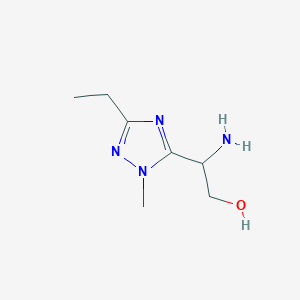
Potassium4-amino-2,6-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium4-amino-2,6-dihydroxybenzoate is a chemical compound that belongs to the class of hydroxybenzoates It is characterized by the presence of amino and hydroxyl groups attached to a benzoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium4-amino-2,6-dihydroxybenzoate typically involves the carboxylation of 1,3-dihydroxybenzene in the presence of potassium bicarbonate (KHCO₃). The reaction is catalyzed by enzymes such as 2,6-dihydroxybenzoate decarboxylase, which facilitates the regioselective carboxylation process . The reaction conditions often include a controlled pH environment to optimize the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes, scaled up to meet commercial demands. The use of whole-cell biocatalysts, such as bacteria like Pandoraea sp. 12B-2, has been explored to enhance the efficiency and yield of the production process . These methods leverage the natural metabolic pathways of microorganisms to produce the compound in a sustainable and cost-effective manner.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium4-amino-2,6-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzoates and derivatives.
Applications De Recherche Scientifique
Potassium4-amino-2,6-dihydroxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Potassium4-amino-2,6-dihydroxybenzoate involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for decarboxylase enzymes, leading to the formation of various products through decarboxylation and carboxylation reactions . These interactions are crucial for its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dihydroxybenzoate: Shares the hydroxyl groups but lacks the amino group.
4-Amino-2,6-dihydroxybenzoate: Similar structure but without the potassium ion.
2,3-Dihydroxybenzoate: Differs in the position of hydroxyl groups.
Uniqueness
Potassium4-amino-2,6-dihydroxybenzoate is unique due to the presence of both amino and hydroxyl groups, along with the potassium ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H6KNO4 |
|---|---|
Poids moléculaire |
207.22 g/mol |
Nom IUPAC |
potassium;4-amino-2,6-dihydroxybenzoate |
InChI |
InChI=1S/C7H7NO4.K/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,9-10H,8H2,(H,11,12);/q;+1/p-1 |
Clé InChI |
IKBBEXUZNUDGEU-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1O)C(=O)[O-])O)N.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)
![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)



![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)


